2-(4-Nitrobenzene-1-sulfonyl)naphthalene
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Overview
Description
2-(4-Nitrobenzene-1-sulfonyl)naphthalene is an organic compound that features both a naphthalene ring and a nitrobenzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of naphthalene followed by sulfonation. The nitration process involves treating naphthalene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the sulfonation step involves reacting the nitronaphthalene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzene-1-sulfonyl)naphthalene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Electrophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized products at the benzylic position.
Scientific Research Applications
2-(4-Nitrobenzene-1-sulfonyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups can influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Shares the nitrobenzene sulfonyl group but lacks the naphthalene ring.
Naphthalene-2-sulfonic acid: Contains the naphthalene ring and sulfonic acid group but lacks the nitro group.
Uniqueness
2-(4-Nitrobenzene-1-sulfonyl)naphthalene is unique due to the combination of both the naphthalene ring and the nitrobenzene sulfonyl group, which imparts distinct chemical properties and reactivity compared to its individual components .
Properties
CAS No. |
90492-47-0 |
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Molecular Formula |
C16H11NO4S |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H11NO4S/c18-17(19)14-6-9-15(10-7-14)22(20,21)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |
InChI Key |
LRMWRIFNMFSLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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